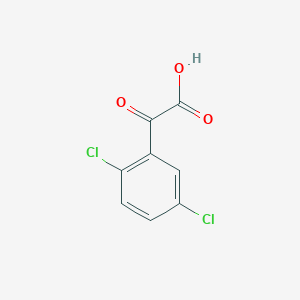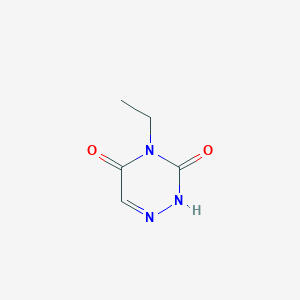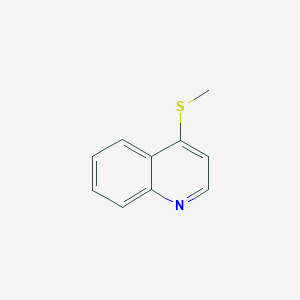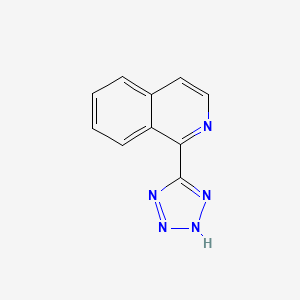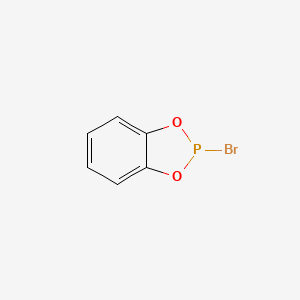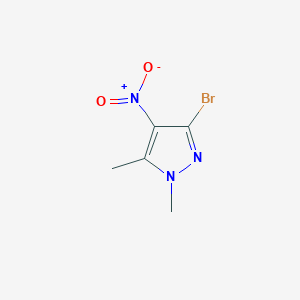
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole
Overview
Description
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes in the biological system . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it has been observed to affect the expression of genes involved in metabolic and stress response pathways, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, leading to therapeutic outcomes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings .
Metabolic Pathways
1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . The distribution of the compound within tissues also influences its overall biological effects, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Preparation Methods
The synthesis of 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by bromination and nitration steps . Industrial production methods may utilize transition-metal catalysts and photoredox reactions to enhance efficiency and yield .
Chemical Reactions Analysis
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution at the bromine position can introduce various functional groups .
Scientific Research Applications
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research explores its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-1,5-dimethyl-1H-pyrazole:
1,5-dimethyl-4-nitro-1H-pyrazole: Lacks both the bromine and nitro groups, resulting in different reactivity and uses
The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that is distinct from its analogs.
Properties
IUPAC Name |
3-bromo-1,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKNQIPFOHRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389130 | |
| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-17-0 | |
| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


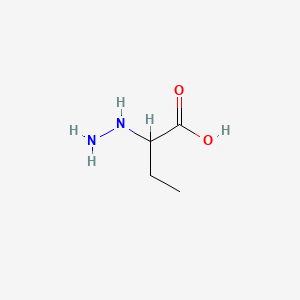
![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)
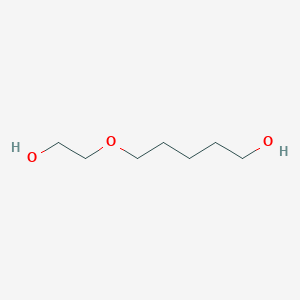
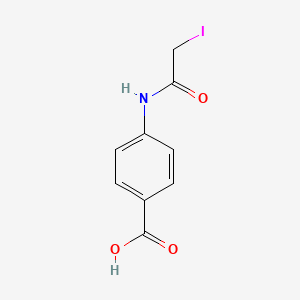
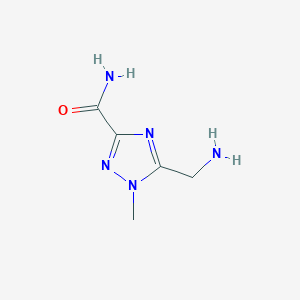
![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)
![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)
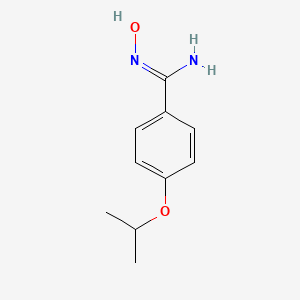
![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)
